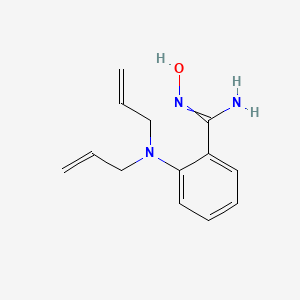

2-(Diallylamino)-N'-hydroxybenzenecarboximidamide

Descripción

Propiedades

IUPAC Name |

2-[bis(prop-2-enyl)amino]-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-3-9-16(10-4-2)12-8-6-5-7-11(12)13(14)15-17/h3-8,17H,1-2,9-10H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZUKGKYUWUQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=CC=CC=C1C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Diallylamino)-N'-hydroxybenzenecarboximidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1220040-45-8

- Molecular Formula : C12H16N4O

- Molecular Weight : 232.29 g/mol

The compound features a hydroxyl group and a carboximidamide functional group, which are critical for its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways that regulate cellular functions.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits a range of pharmacological effects:

- Anticancer Activity : Some studies indicate that this compound may induce apoptosis in cancer cells by disrupting cellular metabolism and promoting cell cycle arrest.

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various bacterial strains, suggesting its utility in treating infections.

Data Table of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacterial strains | |

| Enzyme Inhibition | Modulates metabolic enzyme activity |

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in human cancer cell lines revealed significant cytotoxic effects. The compound was tested against various cancer types, with results indicating an IC50 value of approximately 5 µM for breast cancer cells. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of the compound were evaluated against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL, showcasing its potential as a therapeutic agent in infectious diseases.

Comparación Con Compuestos Similares

Structural Analogs

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Solubility: The diallylamino group increases hydrophobicity compared to the diethylamino analog, reducing aqueous solubility but improving lipid membrane permeability .

- Reactivity: Allyl groups may undergo oxidation or conjugate addition reactions, unlike the inert ethyl groups in 2-(diethylamino)-N'-hydroxybenzenecarboximidamide .

- Thermal Stability: The diethylamino analog (mp: ~75–77°C) is more thermally stable than the diallylamino derivative, which may degrade at lower temperatures due to allyl group reactivity.

Métodos De Preparación

Reaction Conditions

Starting from the corresponding benzonitrile derivative (e.g., 2-diallylaminobenzonitrile), the nitrile group is reacted with hydroxylamine hydrochloride.

A base such as sodium carbonate or potassium carbonate is used to liberate free hydroxylamine in situ.

The reaction is conducted in alcoholic solvents (e.g., ethanol) or aqueous-alcoholic mixtures at room temperature to moderate heating (20–80°C).

Reaction times vary from 30 minutes to several hours depending on substrate reactivity.

Reaction Scheme

$$

\text{Ar-CN} + \text{NH}2\text{OH} \cdot \text{HCl} + \text{Base} \rightarrow \text{Ar-C(=NOH)-NH}2

$$

Where Ar represents the aromatic ring substituted with the diallylamino group.

This step forms the amidoxime intermediate, which is crucial for subsequent transformations.

Introduction of the Diallylamino Group

There are two main approaches to incorporating the diallylamino group:

Starting material approach: Using 2-(diallylamino)benzonitrile as the starting nitrile ensures the diallylamino substituent is already present before amidoxime formation.

Post-amidoxime functionalization: If starting from benzonitrile or aminobenzonitrile, the amino group can be diallylated using diallyl chloride or similar alkylating agents under basic conditions.

The former is preferred for regioselectivity and purity.

Purification and Isolation

After completion, the reaction mixture is typically filtered to remove salts.

The crude product is extracted with organic solvents such as ethyl acetate or methylene chloride.

The organic phase is dried and concentrated.

Final purification is achieved by recrystallization from suitable solvents to yield the pure 2-(Diallylamino)-N'-hydroxybenzenecarboximidamide.

Purity is often confirmed by ^1H NMR, IR spectroscopy, and mass spectrometry.

Detailed Research Findings and Data Table

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1. Amidoxime Formation | 2-(Diallylamino)benzonitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol, 25–60°C, 2–6 h | Nucleophilic addition of hydroxylamine to nitrile forming amidoxime | Base liberates free NH2OH; moderate heating promotes reaction |

| 2. Isolation | Filtration, extraction with ethyl acetate, drying over MgSO4 | Removal of inorganic salts and concentration of organic phase | Solvent choice critical for product solubility |

| 3. Purification | Recrystallization from ethanol or methanol | Enhances purity (>90%) | Final product characterized by NMR, IR, MS |

| 4. Characterization | ^1H NMR, IR (presence of N-OH stretch ~3400 cm^-1), Mass spectrometry | Confirms structure and purity | Absence of nitrile peak confirms conversion |

Additional Synthetic Variations and Notes

Use of coupling agents: In some cases, amidoximes are reacted with acid halides or anhydrides to form derivatives; however, for the free N-hydroxy amidine, direct amidoxime formation is sufficient.

Catalytic hydrogenation: Some patents describe reductive coupling of oximes to form N,N-dihydrocarbylhydroxylamines, which may be relevant for related derivatives but less so for the target compound.

Reaction monitoring: Techniques such as TLC, NMR, and IR spectroscopy are employed to track conversion.

Solvent effects: Polar aprotic solvents like tetrahydrofuran or dimethylformamide can be used for improved solubility and reaction rates.

Summary of Preparation Methodology

The preparation of this compound is best achieved by:

Selecting 2-(diallylamino)benzonitrile as the starting material.

Reacting it with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium carbonate) in an alcoholic solvent at moderate temperature to form the amidoxime intermediate.

Isolating the product via filtration and organic extraction.

Purifying by recrystallization.

Confirming structure and purity via spectroscopic methods.

This approach ensures high yield, regioselectivity, and product purity suitable for research applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Diallylamino)-N'-hydroxybenzenecarboximidamide, and what methodological considerations ensure reproducibility?

- Answer : The synthesis typically involves condensation reactions between substituted benzene derivatives and hydroxylamine intermediates. For example, hydrazinecarboximidamide analogs are synthesized via refluxing guanidine derivatives with aldehyde-containing reagents in glacial acetic acid, followed by precipitation and purification . Key considerations include controlling reaction time (1–11 hours), solvent choice (e.g., acetic acid for protonation), and stoichiometric ratios to minimize byproducts. Purity validation via HPLC or NMR is critical .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer : Use spectroscopic methods such as:

- NMR : To confirm the diallylamino group’s integration and benzenecarboximidamide backbone.

- LC-MS/HRMS : For molecular weight validation and fragmentation pattern analysis .

- FT-IR : To identify functional groups (e.g., N–H stretching in hydroxylamine).

Computational tools like ACD/Labs Percepta can predict physicochemical properties (e.g., logP, pKa) to cross-validate experimental data .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Answer : Store in airtight containers at 2–8°C to prevent hydrolysis of the hydroxylamine moiety. Avoid exposure to moisture, light, or oxidizing agents. Stability tests under varying pH (e.g., 4–9) and thermal stress (25–60°C) are recommended to identify degradation pathways .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the hydroxylamine and diallylamino groups in catalytic or biological systems?

- Answer : Employ kinetic isotope effects (KIE) or trapping experiments to identify reactive intermediates. For example:

- KIE : Compare reaction rates using deuterated vs. non-deuterated substrates to probe hydrogen transfer steps.

- EPR Spectroscopy : Detect radical intermediates formed during redox reactions .

Computational modeling (DFT) can map transition states and electronic interactions between functional groups .

Q. What strategies resolve contradictions in spectral data or bioactivity results across studies?

- Answer :

- Data Triangulation : Cross-validate NMR/LC-MS results with independent methods (e.g., X-ray crystallography if crystals are obtainable).

- Batch Analysis : Compare multiple synthetic batches to rule out impurities (e.g., residual solvents or unreacted precursors) .

- Meta-Analysis : Use systematic reviews to contextualize conflicting bioactivity data, considering variables like assay type (e.g., cell-free vs. cell-based) or compound solubility .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?

- Answer : Synthesize analogs with modifications to:

- Diallylamino Group : Replace with cyclic amines to assess steric/electronic effects.

- Hydroxylamine Moiety : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to modulate redox potential .

High-throughput screening (HTS) coupled with molecular docking can prioritize candidates for in vitro validation .

Methodological Challenges and Solutions

Q. How should researchers handle waste generated during synthesis to comply with environmental safety protocols?

- Answer : Segregate organic solvents (e.g., acetic acid) and halogenated byproducts separately. Partner with certified waste management firms for neutralization or incineration. Document disposal processes per guidelines like GB/T16483 .

Q. What experimental designs mitigate risks associated with handling hydroxylamine derivatives?

- Answer :

- Engineering Controls : Use fume hoods and closed-system reactors to prevent inhalation/contact.

- PPE : Wear nitrile gloves, goggles, and lab coats. Monitor air quality for volatile byproducts .

- Emergency Protocols : Maintain spill kits with absorbents (e.g., vermiculite) and neutralizing agents (e.g., sodium bicarbonate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.